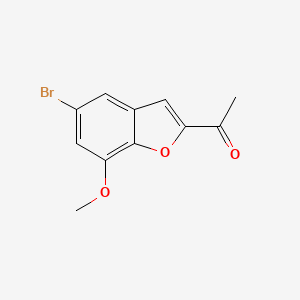

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One

Descripción

Propiedades

IUPAC Name |

1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-6(13)9-4-7-3-8(12)5-10(14-2)11(7)15-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQBNIWOOXIDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CC(=C2O1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One"

An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One

Abstract

This technical guide provides a comprehensive overview of a strategic synthesis for 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, a substituted benzofuran of significant interest in medicinal chemistry and materials science. Benzofuran scaffolds are prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This document details a plausible and robust synthetic pathway, grounded in established chemical principles, designed for researchers, scientists, and professionals in drug development. The guide elucidates the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and presents data in a clear, accessible format to facilitate reproducibility and further investigation.

Introduction: The Significance of the Benzofuran Scaffold

Benzofurans are a class of heterocyclic compounds composed of a fused benzene and furan ring.[4] This structural motif is a cornerstone in a vast number of natural products and synthetic molecules with potent pharmacological activities.[1][2][5] The versatility of the benzofuran ring allows for diverse substitutions, leading to a broad spectrum of biological activities.[6][7] For instance, derivatives have been developed as anticancer agents, novel psychoactive substances, and compounds targeting various enzymes and receptors.[6][8][9]

The target molecule, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (with the chemical formula C₁₁H₉BrO₃ and a molecular weight of 269.09 g/mol ), incorporates key functionalities: a bromine atom, a methoxy group, and an acetyl group.[10] These substituents are strategically placed to modulate the electronic properties and steric profile of the molecule, making it a valuable intermediate for the synthesis of more complex derivatives and for structure-activity relationship (SAR) studies.[6] This guide outlines a logical and efficient synthetic approach, focusing on a two-step process: the formation of the core benzofuran ring followed by a regioselective acylation.

Proposed Synthetic Strategy

The synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One can be efficiently achieved through a two-step sequence. The strategy involves the initial construction of the 5-Bromo-7-Methoxy-1-Benzofuran scaffold, followed by a Friedel-Crafts acylation to introduce the acetyl group at the C-2 position. This position is typically the most reactive site for electrophilic substitution on the benzofuran ring.

Overall Synthetic Scheme:

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 5-Bromo-7-Methoxy-1-Benzofuran

The initial step involves an O-alkylation of 2-bromo-6-methoxyphenol with chloroacetone, followed by an intramolecular cyclization to form the benzofuran ring. This is a variation of the well-established Perkin rearrangement for benzofuran synthesis.

Reaction:

Caption: Synthesis of the benzofuran intermediate.

Mechanism:

The reaction proceeds via two key stages:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 2-bromo-6-methoxyphenol is deprotonated by the base (potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetone in an SN2 reaction to form an intermediate ether.

-

Intramolecular Cyclization: Under reflux conditions, the enolate of the ketone is formed, which then attacks the aromatic ring, displacing a proton and leading to the formation of the furan ring after dehydration.

Experimental Protocol:

-

To a solution of 2-bromo-6-methoxyphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

-

To this suspension, add chloroacetone (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure 5-Bromo-7-methoxy-1-benzofuran.

Step 2: Friedel-Crafts Acylation of 5-Bromo-7-Methoxy-1-Benzofuran

The second step is the introduction of the acetyl group onto the C-2 position of the benzofuran ring via a Friedel-Crafts acylation.[11] This reaction utilizes a Lewis acid catalyst, typically aluminum chloride, to activate the acylating agent.

Reaction:

Caption: Friedel-Crafts acylation to yield the final product.

Mechanism:

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.

-

Formation of the Acylium Ion: Acetyl chloride reacts with the Lewis acid, aluminum chloride, to form a highly electrophilic acylium ion (CH₃CO⁺).

-

Electrophilic Attack: The electron-rich benzofuran ring, particularly the C-2 position, acts as a nucleophile and attacks the acylium ion. This forms a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes the proton from the C-2 position, restoring the aromaticity of the furan ring and yielding the final acylated product.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (CH₂Cl₂).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) to the cooled suspension with vigorous stirring.

-

After the addition is complete, add a solution of 5-Bromo-7-methoxy-1-benzofuran (1.0 eq) in dry CH₂Cl₂ dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel, and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to afford 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One.

Data Summary

Table 1: Reagents and Stoichiometry

| Step | Reagent | Molecular Weight ( g/mol ) | Equivalents |

| 1 | 2-Bromo-6-methoxyphenol | 203.04 | 1.0 |

| Chloroacetone | 92.52 | 1.2 | |

| Potassium Carbonate | 138.21 | 2.5 | |

| 2 | 5-Bromo-7-methoxy-1-benzofuran | 227.06 | 1.0 |

| Acetyl Chloride | 78.50 | 1.1 | |

| Aluminum Chloride | 133.34 | 1.2 |

Characterization of the Final Product

The structure of the synthesized 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, a singlet for the methoxy protons, and distinct signals for the aromatic protons on the benzofuran ring.

-

¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon of the acetyl group, the carbons of the benzofuran ring system, and the methoxy and methyl carbons.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (269.09 g/mol ), along with a characteristic isotopic pattern for a monobrominated compound.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone group is expected.

Conclusion

This guide presents a robust and scientifically sound synthetic route for 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One. The described two-step process, involving the formation of the benzofuran core followed by a regioselective Friedel-Crafts acylation, is based on well-established and reliable organic reactions. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers with the necessary information to successfully synthesize this valuable compound for further applications in drug discovery and materials science.

References

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Aslam, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

Kaur, N., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

-

Aslam, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. [Link]

-

Wikipedia. (n.d.). Substituted benzofuran. Wikipedia. [Link]

-

Grokipedia. (n.d.). Substituted benzofuran. Grokipedia. [Link]

-

ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [Link]

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scienceopen.com [scienceopen.com]

- 4. jocpr.com [jocpr.com]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 10. 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one: Synthesis, Properties, and Potential Applications

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in nature and are pivotal scaffolds in medicinal chemistry.[1] Their inherent structural features allow for a diverse range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The 2-acetylbenzofuran moiety, in particular, serves as a versatile synthetic intermediate for the elaboration into more complex molecular architectures. The subject of this guide, 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one, is a halogenated and methoxy-substituted derivative that holds significant potential for research and development in the pharmaceutical and agrochemical industries. The presence of a bromine atom can enhance biological activity through halogen bonding and by providing a site for further synthetic modifications, while the methoxy group can influence the molecule's electronic properties and metabolic stability. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and the potential applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental chemical properties of 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrO₃ | [4] |

| Molecular Weight | 269.09 g/mol | [4] |

| CAS Number | 347498-20-4 | |

| Appearance | Predicted to be a solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| SMILES | COc1cc(Br)cc2cc(oc12)C(C)=O | |

| InChI | InChI=1S/C11H9BrO3/c1-6(13)9-4-7-3-8(12)5-10(14-2)11(7)15-9/h3-5H,1-2H3 |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acetyl methyl protons.

-

Aromatic Protons: Two singlets or doublets with small coupling constants in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at positions 4 and 6 of the benzofuran ring.

-

Methoxy Protons: A sharp singlet around δ 3.9-4.1 ppm, integrating to three protons.

-

Acetyl Methyl Protons: A sharp singlet around δ 2.5-2.7 ppm, integrating to three protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm.

-

Aromatic and Benzofuran Carbons: A series of signals in the range of δ 100-160 ppm. The carbon bearing the bromine atom (C5) and the carbons attached to oxygen (C7, C2, and the furan oxygen-linked carbon) will have characteristic chemical shifts.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Acetyl Methyl Carbon: A signal in the upfield region, typically around δ 25-30 ppm.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Pattern: A common fragmentation pathway for 2-acetylbenzofurans is the cleavage of the acetyl group, leading to the formation of a benzofuranyl cation.[5][6] The loss of a methyl radical (•CH₃) from the molecular ion is also a probable fragmentation.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ketone): A strong absorption band in the region of 1670-1690 cm⁻¹.[7]

-

C-O-C Stretch (Ether and Furan): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.[7]

-

C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint, typically around 500-600 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.[7]

Experimental Protocols: Synthesis of 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one

The synthesis of 2-acetylbenzofurans is well-documented, with a common and efficient method being the reaction of a substituted salicylaldehyde with an α-halo ketone.[8] The following is a proposed, detailed protocol for the synthesis of the title compound based on this established methodology.

Reaction Scheme

Caption: Proposed synthesis of the target compound.

Step-by-Step Methodology

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-hydroxy-3-methoxybenzaldehyde (10 mmol, 2.31 g) in 100 mL of anhydrous acetone.

-

Expertise & Experience Insight: Anhydrous acetone is crucial to prevent side reactions and ensure a good yield. The starting aldehyde can be synthesized from 2-hydroxy-3-methoxybenzaldehyde via electrophilic bromination.

-

-

Addition of Base and Alkylating Agent: To the stirred solution, add anhydrous potassium carbonate (20 mmol, 2.76 g) followed by chloroacetone (12 mmol, 0.91 mL).

-

Trustworthiness: Potassium carbonate is a suitable base for the deprotonation of the phenolic hydroxyl group, facilitating the subsequent nucleophilic substitution. An excess of the base ensures complete reaction.

-

-

Reaction Execution: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Expertise & Experience Insight: The reaction involves an initial O-alkylation of the salicylaldehyde with chloroacetone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring. The reflux condition provides the necessary energy for these transformations.

-

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Trustworthiness: The aqueous work-up removes any remaining inorganic salts and water-soluble impurities. Column chromatography is a standard and effective method for purifying organic compounds of this nature, ensuring high purity of the final product.

-

Potential Applications in Drug Discovery and Research

While specific biological data for 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one is not extensively reported, the structural motifs present in the molecule suggest several potential areas of application based on structure-activity relationships of analogous compounds.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of brominated benzofuran derivatives.[9][10] The bromine atom can participate in halogen bonding with biological targets and can also serve as a handle for further chemical modifications to optimize activity.

-

Mechanism of Action: Halogenated benzofurans have been shown to induce apoptosis in cancer cells and some derivatives act as tubulin polymerization inhibitors.[11] The title compound, with its specific substitution pattern, could be a valuable candidate for screening in various cancer cell lines.

Sources

- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of the yeast antioxidant benzofuran and analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Perkin rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (CAS No: 150612-66-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and pharmacologically active compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry, leading to the development of a wide range of derivatives with diverse therapeutic applications. This technical guide provides a comprehensive overview of a specific substituted benzofuran, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One , a molecule of significant interest in the landscape of drug discovery and chemical research. This document will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, with a particular focus on the rationale behind synthetic strategies and its prospective role in drug development.

Chemical Identity and Physicochemical Properties

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One , identified by the CAS number 150612-66-1 , is a solid organic compound. Its molecular structure features a benzofuran core substituted with a bromine atom at the 5-position, a methoxy group at the 7-position, and an acetyl group at the 2-position.

| Property | Value | Source |

| CAS Number | 150612-66-1 | [1] |

| Molecular Formula | C₁₁H₉BrO₃ | [1] |

| Molecular Weight | 269.09 g/mol | |

| Appearance | Solid | |

| SMILES | CC(=O)C1=CC2=C(O1)C(=C(Br)C=C2)OC | [1] |

| InChI Key | FQQBNIWOOXIDEP-UHFFFAOYSA-N |

These fundamental properties are crucial for its identification, handling, and application in a laboratory setting. The presence of the bromine atom and the methoxy and acetyl groups significantly influences the molecule's polarity, reactivity, and potential for biological interactions.

Synthesis of the Benzofuran Core: A Strategic Overview

The synthesis of the benzofuran ring system is a well-established area of organic chemistry, with numerous methods available for its construction. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule. For a compound such as 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, a common and effective strategy involves the cyclization of a suitably substituted phenolic precursor.

A general and widely applicable method for the synthesis of 2-acetylbenzofurans involves the reaction of a substituted salicylaldehyde or a 2-hydroxyacetophenone with an α-haloketone. This approach, often referred to as the Perkin rearrangement or related cyclization reactions, provides a direct route to the desired benzofuran core.

Conceptual Synthesis Workflow

The synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One would logically proceed through the following key steps, starting from a commercially available or readily synthesized substituted phenol.

Caption: Conceptual workflow for the synthesis of the target benzofuran derivative.

Detailed Experimental Protocol (Hypothetical, based on established methods)

Step 1: Preparation of the Key Precursor (e.g., 2-hydroxy-4-bromo-6-methoxyacetophenone)

This precursor could be synthesized from a commercially available substituted phenol through methods such as Friedel-Crafts acylation followed by bromination, or from a pre-brominated and methoxylated phenol.

Step 2: O-Alkylation with Chloroacetone

To a solution of the 2-hydroxyacetophenone precursor in a suitable solvent (e.g., acetone, DMF), an excess of chloroacetone and a base (e.g., potassium carbonate, sodium hydride) are added. The reaction mixture is typically heated to facilitate the nucleophilic substitution, affording the corresponding α-aryloxyketone intermediate.

Step 3: Intramolecular Cyclization (Perkin-like Reaction)

The isolated α-aryloxyketone is then treated with a base (e.g., sodium ethoxide, potassium hydroxide) in a suitable solvent (e.g., ethanol). The base promotes an intramolecular aldol-type condensation, followed by dehydration, to yield the benzofuran ring.

Step 4: Purification

The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One.

Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the crystalline solid should also be determined and compared to reference values if available.

Potential Applications in Drug Discovery and Research

Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitutions on the benzofuran ring of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One suggest several avenues for its investigation as a potential therapeutic agent or a valuable research tool.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of brominated benzofuran derivatives. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of key cellular targets like tubulin.[2] The presence of a bromine atom in the title compound makes it a compelling candidate for anticancer research. The methoxy and acetyl groups can further modulate its pharmacokinetic and pharmacodynamic properties.

Caption: Potential mechanisms of anticancer activity for substituted benzofurans.

Antimicrobial Activity

The benzofuran scaffold is also a known pharmacophore in the development of antimicrobial agents.[3] The lipophilicity and electronic properties conferred by the bromo and methoxy substituents could enhance the compound's ability to penetrate microbial cell membranes and interact with essential enzymes or cellular processes, making it a candidate for screening against a panel of bacterial and fungal pathogens.

Characterization and Analytical Data

While specific spectral data for 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is not available in the provided search results, a hypothetical characterization based on its structure can be outlined. Researchers synthesizing this compound would need to perform the following analyses for structural verification.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.6 ppm), methoxy protons (singlet, ~4.0 ppm), and aromatic protons on the benzofuran ring system. The coupling patterns of the aromatic protons would confirm the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group (~190 ppm), the carbons of the benzofuran ring, the acetyl methyl carbon, and the methoxy carbon. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) and/or the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (269.09 g/mol ), showing a characteristic isotopic pattern for a monobrominated compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) stretch of the ketone (~1670 cm⁻¹), C-O-C stretching of the furan ring and methoxy group, and aromatic C-H and C=C stretching vibrations. |

The acquisition and interpretation of this data are essential for the unambiguous confirmation of the compound's structure and purity.

Conclusion and Future Perspectives

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One represents a synthetically accessible and potentially bioactive molecule within the broader class of benzofuran derivatives. Its structural features, particularly the presence of a bromine atom, suggest that it may possess interesting pharmacological properties, especially in the areas of oncology and infectious diseases.

Future research on this compound should focus on:

-

Development and optimization of a robust and scalable synthesis protocol.

-

Comprehensive spectroscopic characterization to establish a definitive analytical profile.

-

Systematic evaluation of its biological activity against a diverse range of cancer cell lines and microbial strains.

-

Investigation of its mechanism of action to identify its molecular targets.

As a commercially available research chemical, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One serves as a valuable starting point for medicinal chemists and drug discovery scientists to explore the therapeutic potential of the substituted benzofuran scaffold.

References

-

Nowakowska, J., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

-

Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o773–o774. [Link]

-

Cenmed. (n.d.). 1 (5 Bromo 7 Methoxy 1 Benzofuran 2 Yl) 1 Ethanone. [Link]

-

Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(117), 96557-96579. [Link]

-

Fun, H. K., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1682. [Link]

-

Erkisa, M., et al. (2022). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. Journal of Experimental and Clinical Cancer Research, 41(1), 1-13. [Link]

-

Kosmalski, T., et al. (2015). New heterocyclic oxime ethers of 1-(benzofuran-2-yl)ethan-1-one and their antimicrobial activity. Acta Poloniae Pharmaceutica, 72(2), 289-295. [Link]

-

Yadav, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. [Link]

-

Al-Warhi, T., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules, 29(4), 833. [Link]

-

Al-Ostoot, F. H., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 105-109. [Link]

-

NIST. (n.d.). Benzofuran. [Link]

-

DEA. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. [Link]

-

Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(117), 96557-96579. [Link]

-

iChemical. (n.d.). 1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0. [Link]

-

Al-Zoubi, R. M., et al. (2016). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2016(4), M911. [Link]

-

ResearchGate. (n.d.). 1HNMR spectrum of 1-(1-benzofuran-2-yl)-2-bromoethanone 2(a) supplementary material. [Link]

-

SpectraBase. (n.d.). (5,7-dibromo-1-benzofuran-2-yl)-(3-methoxyphenyl)methanone. [Link]

-

NIST. (n.d.). Ethanone, 1-(7-hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-. [Link]

-

Deb, B., et al. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. The Journal of Organic Chemistry, 89(2), 1184-1194. [Link]

Sources

A Technical Guide to the Molecular Structure and Characterization of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (CAS No. 150612-66-1). As a member of the substituted benzofuran class, this compound represents a scaffold of significant interest in medicinal chemistry due to the diverse biological activities associated with its structural motifs.[1][2][3] This document delineates the key architectural features of the molecule, proposes a logical synthetic pathway based on established chemical principles, and details the expected spectroscopic signatures for its definitive identification and structural elucidation. By integrating theoretical analysis with practical, field-proven methodologies, this guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzofuran derivatives.

Part 1: Foundational Context: The Benzofuran Scaffold in Modern Chemistry

The benzofuran nucleus is a privileged heterocyclic system ubiquitous in nature and synthetic chemistry.[1] Its derivatives are central to a multitude of natural products and pharmacologically active agents, exhibiting a broad spectrum of therapeutic properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[2][3][4] The functionalization of the benzofuran core with specific substituents, such as halogens and alkoxy groups, is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[5] Notably, bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated significant and selective cytotoxicity against various cancer cell lines, marking them as promising candidates for drug development.[4][6]

The target molecule of this guide, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, incorporates three critical functionalities onto the benzofuran framework: a bromine atom at the C5 position, a methoxy group at the C7 position, and an acetyl group at the C2 position. This specific arrangement of electron-withdrawing and electron-donating groups suggests a unique electronic profile that could translate into novel biological activity.

Part 2: Molecular Architecture and Physicochemical Properties

The structural identity of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is defined by the precise connectivity of its constituent atoms. A summary of its core identifiers and properties is presented below.

| Property | Value | Source |

| CAS Number | 150612-66-1 | [7][8] |

| Molecular Formula | C₁₁H₉BrO₃ | [7] |

| Molecular Weight | 269.09 g/mol | [7] |

| Canonical SMILES | CC(=O)C1=CC2=CC(=CC(=C2O1)OC)Br | [7] |

| InChI Key | FQQBNIWOOXIDEP-UHFFFAOYSA-N | |

| Physical Form | Solid |

The molecule's architecture features a planar benzofuran ring system. The acetyl group at C2 is conjugated with the furan ring, influencing its reactivity. The methoxy group at C7 acts as an electron-donating group via resonance, while the bromine at C5 exerts a deactivating, ortho-para directing influence through induction and weak resonance.

Caption: Retrosynthetic pathway for the target benzofuran derivative.

Forward Synthesis: Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the intermediate in Step 1, confirmed by standard analytical techniques, provides the validated starting material for the cyclization in Step 2.

Step 1: Synthesis of 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one (Intermediate)

This step involves the regioselective acylation of a substituted phenol. The directing effects of the existing hydroxyl and methoxy groups are crucial for achieving the desired isomer.

-

Reaction Setup: To a cooled (0 °C) solution of 3-bromo-5-methoxyphenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) portion-wise.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice-water and acidify with dilute HCl.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.

Step 2: Cyclization to 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (Target Molecule)

This is a classic annulation reaction to form the furan ring.

-

Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone or DMF.

-

Ring Formation: Add chloroacetone (1.2 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

-

Workup: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the final product. [9]

Caption: Predicted primary fragmentation pathway in EI-Mass Spectrometry.

Part 5: Potential Applications and Future Research

The unique substitution pattern of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One positions it as a compelling candidate for biological screening. Given the established anticancer and antimicrobial activities of related benzofurans, this molecule warrants evaluation in relevant assays.

-

Synthesis and Validation: Execute the proposed synthesis and confirm the molecular structure using the spectroscopic methods outlined above. Obtaining a single crystal for X-ray crystallography would provide ultimate confirmation of the 3D structure. 2[10][11]. Biological Screening: Evaluate the compound's cytotoxicity against a panel of human cancer cell lines and its activity against various bacterial and fungal strains.

-

Analogue Development: Utilize the synthetic route to create a library of related compounds by varying the substituents on the benzene ring to establish Structure-Activity Relationships (SAR).

Conclusion

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is a structurally distinct member of the benzofuran family with significant potential for applications in medicinal chemistry. This guide provides a robust framework for its synthesis and a detailed predictive analysis of its spectroscopic characteristics, establishing a solid foundation for its structural confirmation. The principles and protocols described herein are designed to empower researchers to confidently synthesize, identify, and further investigate this promising molecule and its derivatives.

References

-

Synthesis of 2-acetyl benzofuran 164. ResearchGate. [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. [Link]

-

Resonance structures of 2-acetylbenzofuran representing the loci for further electrophilic substitution. ResearchGate. [Link]

-

Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-Substituted (2,5-Dimethoxyphenyl)alkylamine Derivatives with Rigidified Methoxy Groups. Journal of Medicinal Chemistry. [Link]

-

New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

-

Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. [Link]

-

2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed. [Link]

-

Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. ACS Publications. [Link]

-

Synthesis of various 2-alkyl-5-bromo-7-methoxy benzofurans. ResearchGate. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. National Institutes of Health (NIH). [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health (NIH). [Link]

-

Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from [1,1'-biphenyl]-4-ol. ResearchGate. [Link]

-

1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one. PubChem. [Link]

-

2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one. American Elements. [Link]

-

1-(5-Bromo-1-benzofuran-2-yl)ethanone. National Institutes of Health (NIH). [Link]

-

New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar. [Link]

-

One-pot synthesis of benzofurans via heteroannulation of benzoquinones. De Gruyter. [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA.gov. [Link]

-

1-(1-BENZOFURAN-2-YL)ETHAN-1-ONE. Matrix Fine Chemicals. [Link]

-

2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one. PubChemLite. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemscene.com [chemscene.com]

- 8. 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One - CAS:150612-66-1 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One"

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (Molecular Formula: C₁₁H₉BrO₃, Molecular Weight: 269.09 g/mol ).[1] As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive guide for researchers, synthesizing data from analogous structures and foundational spectroscopic principles to anticipate and interpret experimental results. This approach is crucial in drug discovery and chemical synthesis, where the characterization of new chemical entities is a daily challenge.

Molecular Structure and Key Features

Understanding the molecule's architecture is fundamental to interpreting its spectroscopic output. The structure consists of a benzofuran core, which is a bicyclic system containing a benzene ring fused to a furan ring. This core is substituted with three key functional groups that dictate its electronic and chemical properties: a bromine atom at position 5, a methoxy group (-OCH₃) at position 7, and an acetyl group (-COCH₃) at position 2.

The strategic placement of these groups—an electron-withdrawing bromine and acetyl group, and an electron-donating methoxy group—creates a unique electronic environment that will be reflected in its NMR, Mass, and IR spectra.

Caption: Molecular structure of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom framework of a molecule. The predicted spectrum for our target compound is based on established chemical shift principles and data from analogous benzofuran derivatives.[2][3]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving complex splitting patterns in aromatic systems.

-

Data Acquisition: Record the spectrum over a range of 0-12 ppm. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

Causality Behind Choices: The choice of a deuterated solvent is mandatory to avoid a large interfering solvent signal.[4] TMS is used as a universal reference point because it is chemically inert, volatile (easily removed), and its protons are highly shielded, appearing at a position that rarely overlaps with signals from most organic compounds.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -COCH₃ (3H) | ~2.6 | Singlet (s) | N/A | Aliphatic methyl protons adjacent to a carbonyl group. No adjacent protons to couple with. |

| -OCH₃ (3H) | ~4.0 | Singlet (s) | N/A | Methyl protons of the methoxy group. No adjacent protons to couple with. |

| H-3 (Furan H) | ~7.4 | Singlet (s) | N/A | Proton on the furan ring, typically deshielded. Appears as a singlet due to minimal long-range coupling. |

| H-4 (Aromatic H) | ~7.5 | Doublet (d) | J ≈ 2.0 Hz | Aromatic proton ortho to the bromine. Coupled only to H-6 (meta-coupling). |

| H-6 (Aromatic H) | ~7.1 | Doublet (d) | J ≈ 2.0 Hz | Aromatic proton between the bromine and methoxy groups. Coupled only to H-4 (meta-coupling). |

digraph "1H_NMR_Coupling" { rankdir=LR; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124", penwidth=1.5];H4 [label="H4"]; H6 [label="H6"]; H3 [label="H3"]; CH3_acetyl [label="CH3\n(acetyl)", shape=ellipse]; CH3_methoxy [label="CH3\n(methoxy)", shape=ellipse];

H4 -> H6 [label=" J ≈ 2.0 Hz\n(meta-coupling)", fontsize=10];

// Grouping for clarity {rank=same; H4; H6; H3;} {rank=same; CH3_acetyl; CH3_methoxy;} }

Caption: Predicted ¹H NMR spin-spin coupling relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) are often beneficial for reducing acquisition time.

-

Instrumentation: Use a broadband probe on a 400 MHz (or higher) spectrometer, tuned to the ¹³C frequency (e.g., 100 MHz).

-

Data Acquisition: Acquire a proton-decoupled spectrum over a range of 0-220 ppm. A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Spectral Data

The chemical shifts are predicted based on the known effects of substituents on the benzofuran ring system.[5][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C OCH₃ | ~190 | Carbonyl carbon of the ketone, highly deshielded. |

| -C H₃ (acetyl) | ~28 | Aliphatic methyl carbon. |

| -OC H₃ (methoxy) | ~56 | Methoxy carbon, attached to an electronegative oxygen. |

| C-2 | ~152 | Carbon bearing the acetyl group, deshielded by the furan oxygen and carbonyl. |

| C-3 | ~115 | Furan ring carbon adjacent to C-2. |

| C-3a | ~128 | Bridgehead carbon. |

| C-4 | ~125 | Aromatic carbon adjacent to the bromine. |

| C-5 | ~118 | Carbon directly attached to the bromine. |

| C-6 | ~110 | Aromatic carbon between the bromine and methoxy-bearing carbon. |

| C-7 | ~148 | Carbon attached to the electron-donating methoxy group. |

| C-7a | ~145 | Bridgehead carbon adjacent to the furan oxygen. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule. For this compound, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Method: Electrospray ionization (ESI) or Electron Ionization (EI) can be used. ESI is a "soft" technique that will likely yield a strong protonated molecular ion [M+H]⁺. EI is a "hard" technique that will show the molecular ion [M]⁺˙ and more extensive fragmentation.

-

Sample Introduction: For ESI, infuse a dilute solution of the compound (in a solvent like methanol or acetonitrile) directly into the source. For EI, a solid probe or GC inlet can be used.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for high-resolution measurements, allowing for accurate mass determination to within a few parts per million (ppm).

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance (~50.7% and ~49.3%, respectively).

-

m/z ≈ 268: Corresponding to [C₁₁H₉⁷⁹BrO₃]⁺

-

m/z ≈ 270: Corresponding to [C₁₁H₉⁸¹BrO₃]⁺

-

-

Major Fragmentation Pathways:

-

Loss of acetyl radical ([M-43]⁺): Cleavage of the bond between the benzofuran ring and the acetyl group, resulting in a fragment at m/z ≈ 225/227. This is often a very prominent fragmentation pathway for 2-acetyl substituted heterocycles.

-

Loss of methyl radical ([M-15]⁺): Fragmentation of the acetyl group, leading to a benzofuranoyl cation at m/z ≈ 253/255.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: Prepare the solid sample as a potassium bromide (KBr) pellet. Mix a small amount of the compound (~1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent disk using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹). A background scan of the empty sample compartment should be run first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic & Furan C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (-CH₃) |

| ~1680 | C=O Stretch | Aryl Ketone (strong) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1260 | C-O Stretch | Aryl Ether (-OCH₃) |

| ~1100 | C-O-C Stretch | Furan Ring |

| ~600-500 | C-Br Stretch | Aryl Bromide |

The most prominent and diagnostic peak is expected to be the strong carbonyl (C=O) stretch of the ketone at approximately 1680 cm⁻¹.[4][7]

References

- Gong, J., Hu, K., Shao, Y., et al. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. The Royal Society of Chemistry.

-

MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]

- ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.

-

MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. PubMed Central. Available at: [Link]

- ResearchGate. (2021). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration.

-

Cenmed. (n.d.). 1 (5 Bromo 7 Methoxy 1 Benzofuran 2 Yl) 1 Ethanone. Available at: [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Available at: [Link]

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

NIST. (n.d.). Benzofuran. NIST WebBook. Available at: [Link]

- Semantic Scholar. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar.

Sources

A Technical Guide to 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the benzofuran derivative, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in nature and are known for their diverse and significant biological activities.[1][2] The benzofuran nucleus is a key structural motif in many pharmaceuticals and biologically active compounds, exhibiting a broad spectrum of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The 2-acetylbenzofuran moiety, in particular, serves as a versatile synthetic intermediate for the elaboration of more complex molecular architectures. The subject of this guide, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, is a functionalized benzofuran with potential as a building block in the synthesis of novel therapeutic agents. The presence of a bromine atom and a methoxy group on the benzene ring offers opportunities for further chemical modification and structure-activity relationship (SAR) studies.

Synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One

The synthesis of 2-acetylbenzofurans is classically achieved through the reaction of a substituted salicylaldehyde with chloroacetone in the presence of a base. This reaction proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation. A plausible and efficient synthetic route to 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is proposed based on this well-established methodology.

Proposed Synthetic Pathway

The synthesis commences with the commercially available 4-bromo-2-hydroxy-6-methoxybenzaldehyde, which is reacted with chloroacetone in the presence of a suitable base such as potassium carbonate to yield the target compound.

Diagram of the proposed synthetic workflow:

Caption: Proposed synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 4-bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq) and chloroacetone (1.2 eq).

-

Reaction Execution: The reaction mixture is stirred vigorously and heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate.

-

Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One.

Physicochemical and Spectroscopic Characterization

The structural confirmation of the synthesized 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is achieved through a combination of physical and spectroscopic methods.

| Property | Value |

| Molecular Formula | C₁₁H₉BrO₃ |

| Molecular Weight | 269.09 g/mol |

| Appearance | Solid |

| Melting Point | 123-125 °C |

| Predicted Boiling Point | 346.9 ± 37.0 °C |

| Predicted Density | 1.511 ± 0.06 g/cm³ |

| SMILES String | COc1cc(Br)cc2cc(oc12)C(C)=O |

| InChI Key | FQQBNIWOOXIDEP-UHFFFAOYSA-N |

Data sourced from commercial supplier information and predictive models.

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the acetyl methyl protons around δ 2.6 ppm. The methoxy group protons will likely appear as a singlet around δ 3.9 ppm. The aromatic protons on the benzofuran ring system will exhibit characteristic chemical shifts and coupling patterns. The proton on the furan ring is expected to be a singlet at approximately δ 7.5 ppm. The two aromatic protons on the benzene ring should appear as doublets in the region of δ 7.0-7.4 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the acetyl group around δ 189 ppm. The methyl carbon of the acetyl group will be observed at approximately δ 27 ppm, and the methoxy carbon at around δ 56 ppm. The remaining aromatic and furan carbons will appear in the downfield region of the spectrum.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the ketone at approximately 1670-1690 cm⁻¹. Other significant peaks will include C-O stretching vibrations for the ether and furan moieties, as well as C-H stretching and bending vibrations for the aromatic and methyl groups.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (269.09 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) will be observed.

Potential Applications in Medicinal Chemistry and Drug Discovery

Benzofuran derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets.[1][2] While specific biological activities for 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One have not been extensively reported, its structure suggests several potential avenues for investigation.

-

Intermediate for Bioactive Molecules: The acetyl group at the 2-position is a versatile handle for further chemical transformations. It can be readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems. For example, it can be a precursor for the synthesis of chalcones, pyrazolines, or other pharmacologically relevant scaffolds.

-

Scaffold for Kinase Inhibitors: The benzofuran core has been incorporated into the design of various kinase inhibitors. The functional groups on the title compound, particularly the bromine atom, provide a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents and explore the chemical space around the benzofuran scaffold.

-

Antimicrobial and Anticancer Agents: Many substituted benzofurans have demonstrated potent antimicrobial and anticancer activities.[2] The title compound could serve as a lead structure for the development of new agents in these therapeutic areas. The bromo and methoxy substituents can be systematically varied to optimize biological activity and pharmacokinetic properties.

Diagram illustrating the potential for chemical elaboration:

Caption: Potential chemical transformations of the title compound.

Conclusion

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. This guide has outlined a reliable synthetic approach, provided key physicochemical and predicted spectroscopic data for its characterization, and discussed its potential applications as a scaffold for the development of novel bioactive compounds. The versatility of the benzofuran core, combined with the strategic placement of functional groups on this particular derivative, makes it an attractive starting point for further research and drug discovery efforts.

References

- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.

- BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.

- World Journal of Pharmaceutical Research. (2024).

- Sigma-Aldrich. 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone AldrichCPR.

- ChemicalBook. 1-(7-BROMO-5-METHOXY-1-BENZOFURAN-2-YL)-1-ETHANONE Product Description.

- Abdel-Wahab, B. F., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1682.

Sources

Foreword: The Benzofuranone Scaffold—A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Benzofuranones

The benzofuranone moiety, a heterocyclic system comprising a fused benzene and furanone ring, represents a cornerstone of natural product chemistry and a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this core are found in a plethora of biologically active compounds, including the antifungal drug griseofulvin, and exhibit a vast range of pharmacological activities, such as anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[1][3][4] The therapeutic potential of these compounds is not merely a function of their interaction with biological targets but is fundamentally governed by their physicochemical properties. These properties—including lipophilicity, solubility, and electronic disposition—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug, ultimately determining its bioavailability and efficacy.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the critical physicochemical properties of substituted benzofuranones. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, present validated protocols for property determination, and explore the predictive power of computational models. Our objective is to equip the reader with the knowledge to rationally design and characterize novel benzofuranone derivatives with optimized, drug-like properties.

The Synthetic Imperative: Accessing Chemical Diversity

The exploration of structure-property relationships begins with the synthesis of a diverse library of analogues. The choice of synthetic route is critical, as it must be robust, flexible, and amenable to the introduction of a wide array of substituents at various positions on the benzofuranone core. Several powerful strategies have emerged, each offering distinct advantages.

Key Synthetic Strategies:

-

Gold-Catalyzed Cycloisomerization: This method provides an elegant route to benzofuran-3(2H)-ones from readily available o-alkynyl phenols. The use of a gold catalyst, such as Ph₃PAuCl, in the presence of an oxidant like Selectfluor, facilitates the cyclization under relatively mild conditions, yielding products in moderate to good yields.[1] This approach is valued for its broad substrate scope.

-

Metal-Free Benzofuran Treatment: A complementary and often higher-yielding approach involves the direct, metal-free treatment of substituted benzofurans with alcohols, acids, or water.[1] This method avoids residual metal contamination, a crucial consideration in pharmaceutical synthesis.

-

Claisen-Schmidt Condensation Pathway: For certain substitution patterns, the Claisen-Schmidt condensation offers a reliable method. This involves the base-catalyzed reaction of a substituted 2-hydroxy-acetophenone with phthalaldehydic acid to form a chalcone intermediate, which then undergoes an intramolecular 5-exo-trig cyclization to furnish the isobenzofuranone core.[5]

-

Diels-Alder/Retro-Cycloaddition Cascade: A highly regioselective strategy involves the reaction of 3-hydroxy-2-pyrones with specifically functionalized nitroalkenes.[6] The reaction proceeds through a Diels-Alder cycloaddition, followed by the elimination of nitrous acid and a retro-cycloaddition to form a phenol bearing a tethered ester, which spontaneously cyclizes to the benzofuranone product.[6] This method allows for the programmable and complex substitution of the benzene ring.[6]

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

A Technical Guide to the Starting Materials for the Synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways and requisite starting materials for the preparation of 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one, a substituted benzofuran of interest to researchers in medicinal chemistry and materials science. Benzofuran scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents, making efficient access to functionalized derivatives a critical objective.[1][2] This document moves beyond a simple recitation of procedures to offer a critical evaluation of two primary, field-proven synthetic strategies: a classical annulation approach and a modern palladium-catalyzed cross-coupling methodology. By dissecting the causality behind experimental choices and validating each protocol, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge to select and implement the optimal synthetic route based on laboratory capabilities, scale, and strategic goals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A robust synthetic plan begins with a logical retrosynthetic analysis to identify key bond disconnections and reveal the most plausible precursor molecules. For 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one, two dominant strategies emerge, centered on the construction of the core benzofuran ring system.

-

Pathway A (Classical Annulation): This approach involves forming the furan ring onto a pre-functionalized phenolic precursor. The key disconnection is across the C2-C3 and O-C(7a) bonds, suggesting a condensation reaction between a substituted salicylaldehyde and an alpha-haloketone.

-

Pathway B (Palladium-Catalyzed Cyclization): A more contemporary and convergent strategy involves a tandem Sonogashira coupling and intramolecular cyclization.[3][4] This pathway disconnects the C2-C(alkyne) and C(7a)-O bonds, pointing to a substituted o-halophenol and a terminal alkyne as the primary starting materials.

The choice between these pathways hinges on factors such as starting material availability, desired operational simplicity, and scalability.

Sources

A Senior Application Scientist's Guide to Exploratory Studies on Novel Benzofuran Compounds

Abstract

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are renowned for a wide spectrum of biological activities, making them a focal point in the quest for novel therapeutics.[4][5][6] This technical guide provides an in-depth framework for the exploratory study of novel benzofuran compounds, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind experimental choices, ensuring a robust and scientifically sound discovery process.

Introduction: The Enduring Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are ubiquitous in nature and synthetic chemistry, forming the core of numerous compounds with potent pharmacological properties.[5] Clinically approved drugs like the antiarrhythmic agent Amiodarone underscore the therapeutic value of this privileged scaffold.[7][8] The versatility of the benzofuran ring allows for substitutions at various positions, enabling chemists to fine-tune molecular properties to achieve desired biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][4][9][10] The continuous emergence of drug-resistant pathogens and complex diseases necessitates the development of new chemical entities, and the benzofuran scaffold remains a highly promising starting point for drug design and discovery.[4][5]

Rational Design and Synthesis Strategy

The exploration of novel compounds begins not in the flask, but with a clear hypothesis. Our objective is to synthesize a library of 2,3-disubstituted benzofurans to explore their potential as anticancer agents, targeting tubulin polymerization, a clinically validated mechanism.

Causality in Synthetic Route Selection

Numerous methods exist for benzofuran synthesis.[1][11] For this exploratory study, a Palladium-Copper catalyzed Sonogashira coupling followed by intramolecular cyclization is selected.[1][12]

-

Why this route? This approach offers several advantages over classical methods:

-

Versatility: It accommodates a wide range of functional groups on both the starting o-iodophenol and the terminal alkyne, which is critical for building a diverse library for SAR studies.[1][12]

-

Efficiency: It is often a one-pot reaction, streamlining the synthetic process and improving overall yield.[12]

-

Mild Conditions: The reaction typically proceeds under mild conditions, preserving sensitive functional groups on the precursors.[8]

-

The general synthetic pathway is outlined below. This strategy allows for systematic variation at the R1 and R2 positions to probe the structure-activity relationship.

Caption: General workflow for Palladium-Copper catalyzed benzofuran synthesis.

Synthesis and Structural Characterization: A Self-Validating System

Executing and validating the synthesis is paramount. Each step is designed to confirm the identity and purity of the resulting compounds, creating a trustworthy and reproducible workflow.

Detailed Experimental Protocol: Synthesis of a Representative Compound (BZ-01)

This protocol details the synthesis of 2-phenyl-3-methylbenzofuran (a hypothetical compound for illustrative purposes).

-

Reaction Setup: To a dry, nitrogen-flushed Schlenk flask, add o-iodophenol (1.0 mmol), Phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and Copper (I) iodide (0.06 mmol).

-

Solvent and Base: Add anhydrous triethylamine (TEA, 5 mL) via syringe. The base acts as both a solvent and an acid scavenger.

-

Reaction: Stir the mixture at 80°C for 6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate mobile phase.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the pure benzofuran derivative.

-

Yield Calculation: Determine the final mass and calculate the percentage yield.

Structural Elucidation

The identity of each synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.[13][14][15]

-

¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns must be consistent with the proposed structure.[15]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.[13][14]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present in the molecule.[15]

Trustworthiness Check: The data from these independent techniques must converge to support the same structural assignment. Any discrepancy necessitates further investigation and purification.

In Vitro Biological Evaluation

With a library of pure, characterized compounds, the next step is to screen for the desired biological activity. As our goal is to identify potential anticancer agents, we will employ a tiered screening approach.

Caption: Tiered screening workflow for identifying anticancer benzofurans.

Protocol: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Seed human breast cancer (MCF-7) and colon cancer (HCT-116) cells in 96-well plates at a density of 5,000 cells/well.[3] Allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the benzofuran compounds in DMSO. Treat the cells with final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.

Data Analysis and Structure-Activity Relationship (SAR)

The goal of SAR is to correlate specific structural features of the synthesized molecules with their biological activity.[2][16] This analysis guides the next round of drug design.

Data Presentation

Summarize the synthetic and biological data in a clear, tabular format.